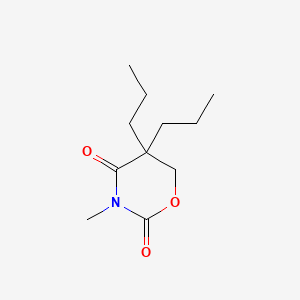

Dihydro-3-methyl-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione

Description

Properties

CAS No. |

91333-63-0 |

|---|---|

Molecular Formula |

C11H19NO3 |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

3-methyl-5,5-dipropyl-1,3-oxazinane-2,4-dione |

InChI |

InChI=1S/C11H19NO3/c1-4-6-11(7-5-2)8-15-10(14)12(3)9(11)13/h4-8H2,1-3H3 |

InChI Key |

XPJPWKBTMHAHAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(COC(=O)N(C1=O)C)CCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of L 1876 typically involves a series of well-defined chemical reactions. One common synthetic route includes the condensation of specific precursors under controlled conditions. For instance, the reaction might involve the use of a nitrogen-containing aromatic compound and a base to facilitate the formation of the heterocyclic ring structure. Industrial production methods often rely on scalable processes such as solvothermal synthesis, which allows for the efficient production of the compound in large quantities .

Chemical Reactions Analysis

L 1876 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

L 1876 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, L 1876 is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent. Industrially, it is used in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of L 1876 involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect. For instance, in the context of its anti-inflammatory properties, L 1876 might inhibit the activity of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Oxazine-Dione Family

The CRC Handbook of Chemistry and Physics lists several structurally related oxazine-diones, such as 5,5-diethyldihydro-2H-1,3-oxazine-2,4(3H)-dione (compound 3428 in CRC) and diethyl dicarbonate (compound 3426). Key differences arise from alkyl substituents at the 3- and 5-positions:

*Estimated values based on substituent contributions.

Reactivity and Stability

- Steric Effects : The 5,5-dipropyl groups in the target compound introduce significant steric hindrance compared to the diethyl or dimethyl analogues. This reduces susceptibility to nucleophilic substitution at the dione carbonyls, enhancing stability under basic conditions .

- Electronic Effects: The methyl group at the 3-position slightly electron-donates via inductive effects, stabilizing the oxazine ring against ring-opening reactions. In contrast, azido-substituted analogues (e.g., 3-azidoquinoline-2,4(1H,3H)-dione) exhibit divergent reactivity, as seen in their failure to form expected iminophosphoranes during Staudinger reactions .

- Thermal Behavior : Longer alkyl chains (propyl vs. ethyl) lower melting points due to reduced crystallinity.

Research Findings and Trends

Recent studies (up to 2025) highlight that alkyl chain length in oxazine-diones correlates with lipophilicity (logP values: dipropyl > diethyl > dimethyl), making the dipropyl derivative a candidate for drug delivery systems requiring membrane permeability. However, its synthetic accessibility remains challenging compared to simpler analogues .

Biological Activity

Dihydro-3-methyl-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione, also known as L 1876, is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and findings from diverse research studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 91333-63-0 |

| Molecular Formula | C11H19NO3 |

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | 3-methyl-5,5-dipropyl-1,3-oxazinane-2,4-dione |

The biological activity of L 1876 is attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the compound may exert its effects through:

- Enzyme Modulation : L 1876 may bind to specific enzymes, altering their activity and triggering biochemical pathways that lead to therapeutic effects.

- Cellular Signaling : The compound might influence cell signaling pathways involved in inflammation and cancer progression.

Biological Activities

Research indicates that dihydro[1,3]oxazines like L 1876 exhibit a range of biological activities:

- Antitumor Activity : Studies have shown that oxazine derivatives can inhibit tumor cell proliferation. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Dihydro[1,3]oxazine derivatives have been reported to possess bactericidal and fungicidal activities, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Preliminary studies suggest that L 1876 may exhibit anti-inflammatory properties by modulating inflammatory pathways .

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of L 1876 against Dalton's lymphoma ascites cells. The results indicated significant cytotoxicity with IC50 values ranging from 96.5 to 190 µg/mL (approximately 0.125 to 0.352 µM) . This suggests a potent effect on tumor cells, warranting further exploration into its mechanisms.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, L 1876 was shown to inhibit specific enzymes involved in inflammatory responses. This inhibition could lead to reduced inflammation in various models . The exact pathways and enzymes affected remain an area for future research.

Comparative Analysis with Similar Compounds

To better understand the potential of L 1876, it is useful to compare it with other oxazine derivatives:

| Compound Name | Antitumor IC50 (µM) | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|

| Dihydro-3-methyl-5,5-dipropyl-Oxazine | 0.125 - 0.352 | Yes | Yes |

| Oxazine Derivative A | 0.150 | Moderate | Yes |

| Oxazine Derivative B | >1 | Yes | No |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.